N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
The compound N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as the target compound) is a sulfonamide-containing ethanediamide derivative.
- Core structure: A 1,3-oxazinan-2-ylmethyl scaffold substituted with a 3,4-dimethoxybenzenesulfonyl group and linked to an ethanediamide moiety.
- Substituents: The N-butyl group on the ethanediamide distinguishes it from related compounds (e.g., cyclohexyl or cyclopentyl analogs) .
- Molecular properties: Based on analogs, its estimated molecular formula is C₁₉H₂₉N₃O₇S (molecular weight ~453.5 g/mol), with the 3,4-dimethoxy substitution likely enhancing hydrophobicity compared to mono-substituted derivatives.
Properties
IUPAC Name |
N-butyl-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O7S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-29-17)30(25,26)14-7-8-15(27-2)16(12-14)28-3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEOOOHAMYYVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.
Coupling Reactions: The final step involves coupling the oxazinan derivative with N-butyl ethanediamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate in the development of new therapeutic agents. Its structure incorporates a sulfonamide group, which is known for its biological activity, particularly in the context of cancer treatment.
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, MPT0B390, an arylsulfonamide derivative closely related to N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, has shown to upregulate TIMP3 expression in colorectal cancer cells. This upregulation correlates with positive prognostic outcomes and suggests that similar compounds may enhance therapeutic efficacy against tumors by inhibiting metastasis and angiogenesis .
Drug Discovery
The compound is also relevant in drug discovery processes, particularly due to its structural features that facilitate interactions with biological targets.
Probes and Systems for Drug Discovery
Innovative probes and systems have been developed that utilize compounds like this compound for high-throughput screening in drug discovery . These systems can identify novel small-molecule inhibitors that disrupt critical protein-protein interactions involved in tumor development.
Biological Evaluations
The biological evaluations of this compound focus on its pharmacological effects and mechanisms of action.
Receptor Interaction Studies
Research indicates that compounds similar to this compound exhibit selective antagonism at specific receptors such as the α2A adrenergic receptor and 5-HT7 serotonin receptor . This selectivity could lead to fewer side effects and enhanced therapeutic profiles in clinical applications.
Data Table: Summary of Applications
| Application Area | Description | Example Compound | Findings |
|---|---|---|---|
| Anticancer Activity | Upregulation of TIMP3 expression associated with reduced tumor growth | MPT0B390 | Significant anti-tumor effects |
| Drug Discovery | Utilization in high-throughput screening for novel inhibitors | N-butyl-N'-{...} | Development of new therapeutic probes |
| Biological Evaluations | Selective receptor antagonism leading to targeted therapies | Similar sulfonamides | Enhanced selectivity and efficacy |
Case Study 1: Colorectal Cancer Treatment
In a study examining the effects of arylsulfonamide derivatives on colorectal cancer cells, researchers found that compounds structurally related to this compound significantly inhibited cell proliferation and induced apoptosis through TIMP3 modulation .
Case Study 2: Drug Discovery Probes
A series of experiments demonstrated the utility of compounds like this compound as probes in identifying new drug candidates targeting critical oncogenic pathways . The results indicated a promising avenue for developing targeted therapies against resistant cancer types.
Mechanism of Action
The mechanism of action of N-butyl-N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Variations
R Group on Ethanediamide: Butyl (target): A linear alkyl chain, offering moderate hydrophobicity and conformational flexibility. 2-Methylpropyl : Branched alkyl group, increasing steric hindrance compared to linear chains. Cyclopentyl : Slightly less bulky than cyclohexyl, balancing rigidity and solubility.
4-Fluoro : Electron-withdrawing fluorine may alter electronic properties and metabolic stability. 4-Methoxy : Single methoxy group reduces steric and electronic effects compared to 3,4-dimethoxy.
Biological Activity
N-butyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Compound Structure and Synthesis
The compound consists of a butyl group linked to an oxazinan ring substituted with a 3,4-dimethoxybenzenesulfonyl moiety. The synthesis of this compound typically involves the coupling of various functional groups through established organic chemistry methods, including nucleophilic substitutions and condensation reactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cell Adhesion Inhibition :
-
Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of similar structures exhibit fungicidal properties against various pathogens like Rhizoctonia solani. The activity was assessed through mycelium growth rate tests and leaf-disc culture tests, demonstrating moderate to good efficacy against fungal strains .
- Pharmacological Potential :
Table 1: Summary of Biological Activities
Case Study: Antifungal Efficacy
In a study evaluating the antifungal activity of related compounds, the target compound demonstrated significant inhibition rates against Rhizoctonia solani at concentrations as low as 25 µg/mL. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
